N1-(2-cyanophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide
Description
N1-(2-cyanophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is an oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a 3-methoxytetrahydrothiophen-3-ylmethyl moiety at the N2 position. Oxalamides are known for their versatility in drug design due to their hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(3-methoxythiolan-3-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-21-15(6-7-22-10-15)9-17-13(19)14(20)18-12-5-3-2-4-11(12)8-16/h2-5H,6-7,9-10H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWINVICHAQMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of N1-(2-cyanophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide
This compound is a synthetic organic compound that belongs to the class of oxalamides. Compounds in this category often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound suggests potential interactions with biological targets that may lead to therapeutic effects.
1. Anticancer Activity
Research has shown that oxalamide derivatives can possess significant anticancer properties. Studies indicate that modifications in the chemical structure, such as the introduction of cyano and methoxy groups, can enhance the cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and growth.
2. Antimicrobial Properties
Oxalamides have also been investigated for their antimicrobial activities. The presence of aromatic rings and heteroatoms in the structure can contribute to their effectiveness against a range of bacteria and fungi. Research has indicated that such compounds may disrupt microbial cell membranes or inhibit essential metabolic pathways, leading to cell death.
3. Anti-inflammatory Effects
The anti-inflammatory potential of oxalamides is another area of interest. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Case Study: Anticancer Activity
In a study examining various oxalamide derivatives, it was found that compounds with similar structural features to this compound exhibited IC50 values in low micromolar ranges against breast and lung cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.
Case Study: Antimicrobial Activity
A series of oxalamides were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as alternative antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Functional Analogues
Antiviral Oxalamides
- N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) : Features a thiazole ring and chlorophenyl group. Exhibits antiviral activity targeting HIV entry, with LC-MS (APCI+) m/z 479.12 (M+H+) and 36% yield .
- N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) : Contains a pyrrolidine-thiazole hybrid. Demonstrates 39% yield and stereoisomer complexity .
Key Comparison :
- The 3-methoxytetrahydrothiophen moiety introduces sulfur-based hydrophobicity, contrasting with the nitrogen-rich thiazole/pyrrolidine systems in antiviral analogs .
Enzyme Inhibitors
Key Comparison :
- The target compound’s 2-cyanophenyl group lacks halogen atoms, which are critical for π-π stacking in enzyme inhibition. However, the nitrile group may engage in dipole interactions absent in chloro/fluoro analogs .
Flavoring and Metabolic Stability
Research Implications and Gaps
- Metabolic Stability : The tetrahydrothiophen group in the target compound may improve resistance to hydrolysis compared to S336, which undergoes rapid hepatocyte metabolism without amide cleavage .
- Biological Activity Prediction : Based on structural analogs, the compound may exhibit antiviral or enzyme-inhibitory properties, but empirical validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
